molecular formula C19H16O6S B2681011 Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320418-01-7

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2681011
CAS No.: 320418-01-7
M. Wt: 372.39
InChI Key: XVKBBLAGJSPFNJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a methoxybenzoyl ester, a furan ring, and a thiophene carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Esterification: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.

    Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved by reacting a suitable precursor, such as 2-furylmethanol, with an oxidizing agent like PCC (Pyridinium chlorochromate) to form 2-furylmethanal.

    Thiophene Carboxylation: The final step involves the introduction of the thiophene carboxylate group. This can be done by reacting the furan derivative with thiophene-2-carboxylic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of both furan and thiophene rings is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to specific molecular targets, while the ester groups might be involved in hydrolysis reactions, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-{[(4-hydroxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its hydroxy and chloro analogs, potentially leading to different biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[5-[(4-methoxybenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6S/c1-22-13-5-3-12(4-6-13)18(20)24-11-14-7-8-16(25-14)15-9-10-26-17(15)19(21)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBBLAGJSPFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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